![molecular formula C15H12ClFO2 B2517848 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone CAS No. 400878-26-4](/img/structure/B2517848.png)
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is an organic compound with the molecular formula C15H12ClFO2 This compound is characterized by the presence of a chlorofluorobenzyl group attached to a phenyl ring via an ether linkage, and an ethanone group
Preparation Methods
The synthesis of 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl alcohol and 3-hydroxyacetophenone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Synthetic Route: The 2-chloro-6-fluorobenzyl alcohol undergoes a nucleophilic substitution reaction with 3-hydroxyacetophenone, resulting in the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzyl group, with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application, but may include inhibition of microbial growth, modulation of inflammatory responses, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{3-[(2-Chlorobenzyl)oxy]phenyl}-1-ethanone and 1-{3-[(2-Fluorobenzyl)oxy]phenyl}-1-ethanone share structural similarities.
Uniqueness: The presence of both chlorine and fluorine atoms in the benzyl group of this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-10(18)11-4-2-5-12(8-11)19-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXRLGDPQGRJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2517765.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)
![N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2517769.png)
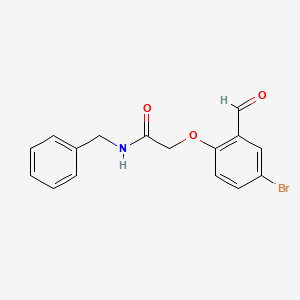
![N-(2,3-dichlorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2517773.png)

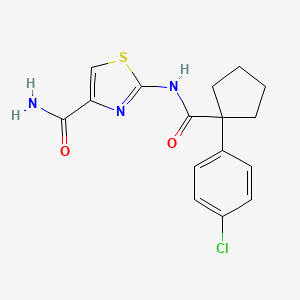
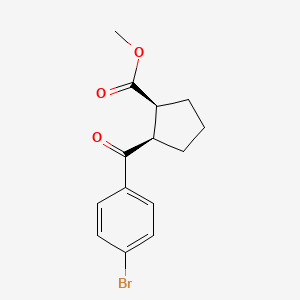
![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)

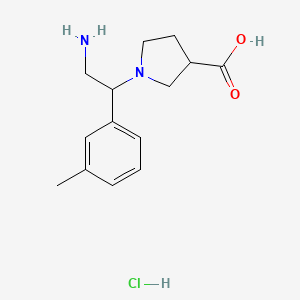
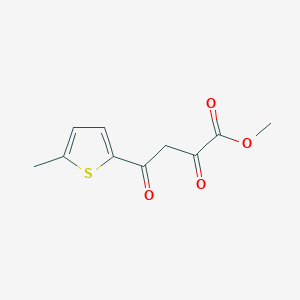

![3-[(E)-2-[(2,4-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2517788.png)
